(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a fluorinated indol-2-one derivative characterized by a (3Z)-configured ethylidene bridge linking the indole core to a 3-methoxyphenyl ketone moiety. The 5-fluoro substitution on the indole ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics . This structural framework is shared with several derivatives in the indolinone family, which are notable for their roles as kinase inhibitors, antimicrobial agents, and antitumor candidates .
Properties
IUPAC Name |
(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHPSSMGRWEKX-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, also known by its CAS number 1146934-99-7, is a compound belonging to the indole class of molecules. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C17H12FNO3
- Molecular Weight: 297.285 g/mol
- IUPAC Name: (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Biological Activity Data
| Activity | Description |
|---|---|
| Antioxidant | Exhibits significant scavenging activity against free radicals. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast and prostate cancer). |
| Kinase Inhibition | Inhibits specific kinases involved in tumor growth and metastasis. |
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound induced cell cycle arrest and apoptosis in human breast cancer cells via mitochondrial pathways. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
- Kinase Inhibition : Another investigation focused on the inhibitory effects of this compound on the PI3K/Akt signaling pathway, which is often dysregulated in cancer. The results indicated a dose-dependent inhibition of Akt phosphorylation, suggesting potential as a therapeutic agent in cancers characterized by this pathway .
- Oxidative Stress Reduction : A recent study highlighted the compound's ability to reduce oxidative stress markers in cellular models exposed to harmful agents. This effect was linked to the upregulation of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with structurally related indol-2-one derivatives (Table 1). Key differences lie in substituents, heterocyclic systems, and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
- Substituent Effects : The 5-fluoro group in the target compound likely enhances metabolic stability compared to the 5-chloro analogue in , as fluorine’s small size and electronegativity reduce oxidative degradation .
- Heterocyclic Modifications: Replacement of the ketone with a thiazolidinone () or thiazol ring () introduces sulfur atoms, altering electronic properties and hydrogen-bonding capacity. This may shift activity toward protease inhibition or redox modulation .
- Z-Configuration : The (3Z)-ethylidene configuration is conserved across analogues, critical for maintaining planar geometry and optimal binding to kinase ATP pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a substituted indolin-2-one reacts with an aromatic aldehyde derivative (e.g., 3-methoxyphenylglyoxal). Key steps include:
- Reaction Optimization : Use of catalysts like piperidine or acetic acid to enhance yield .
- Purification : Column chromatography or preparative TLC to isolate geometric isomers (Z/E) .
- Characterization : Confirmation via NMR (e.g., coupling constants for olefinic protons) and LC-MS for purity .
Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?
- Methodological Answer :
- NMR Analysis : The NMR coupling constant () between the olefinic protons (typically < 12 Hz for Z-isomers due to proximity) provides initial evidence .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, resolving spatial arrangement of substituents (e.g., 3-methoxyphenyl and indole moieties) .
Q. What analytical techniques are essential for characterizing this compound’s stability under experimental conditions?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products under varying pH, temperature, or light exposure .
- Thermogravimetric Analysis (TGA) : Assess thermal stability .
- Solution-State NMR : Track structural integrity in solvents like DMSO or methanol over time .
Advanced Research Questions
Q. How should researchers design experiments to evaluate tyrosine kinase inhibitory activity for this compound?
- Methodological Answer :
- Biochemical Assays : Use recombinant kinases (e.g., VEGFR-2, PDGFR-β) with ATP-competitive ELISA or fluorescence polarization to measure IC values. Include positive controls (e.g., SU11248, a structurally related inhibitor) .
- Cellular Models : Test in endothelial cell proliferation assays (e.g., HUVECs) with VEGF/PDGF stimulation. Validate selectivity via kinase profiling panels .
- Data Interpretation : Compare inhibitory potency across isoforms and correlate with structural features (e.g., substituent effects on binding affinity) .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Enhanced Sampling MD Simulations : Use molecular dynamics (e.g., Gaussian accelerated MD) to explore conformational flexibility missed in rigid docking .
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to account for solvation and entropy effects .
- Crystallographic Validation : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify unanticipated binding modes .
Q. How can researchers address challenges in isolating Z/E isomers during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use chiral columns (e.g., CHIRALPAK®) or reverse-phase HPLC with gradient elution .
- Dynamic Equilibration Studies : Monitor isomer ratios under varying temperatures/solvents to identify conditions favoring Z-form .
- Spectroscopic Differentiation : IR/Raman spectroscopy to detect steric/electronic differences between isomers .
Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
